

A Technical Guide to the Synthesis and Characterization of Disperse Red 324 Derivatives

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Compound of Interest

Compound Name: Disperse red 324

Cat. No.: B15135118

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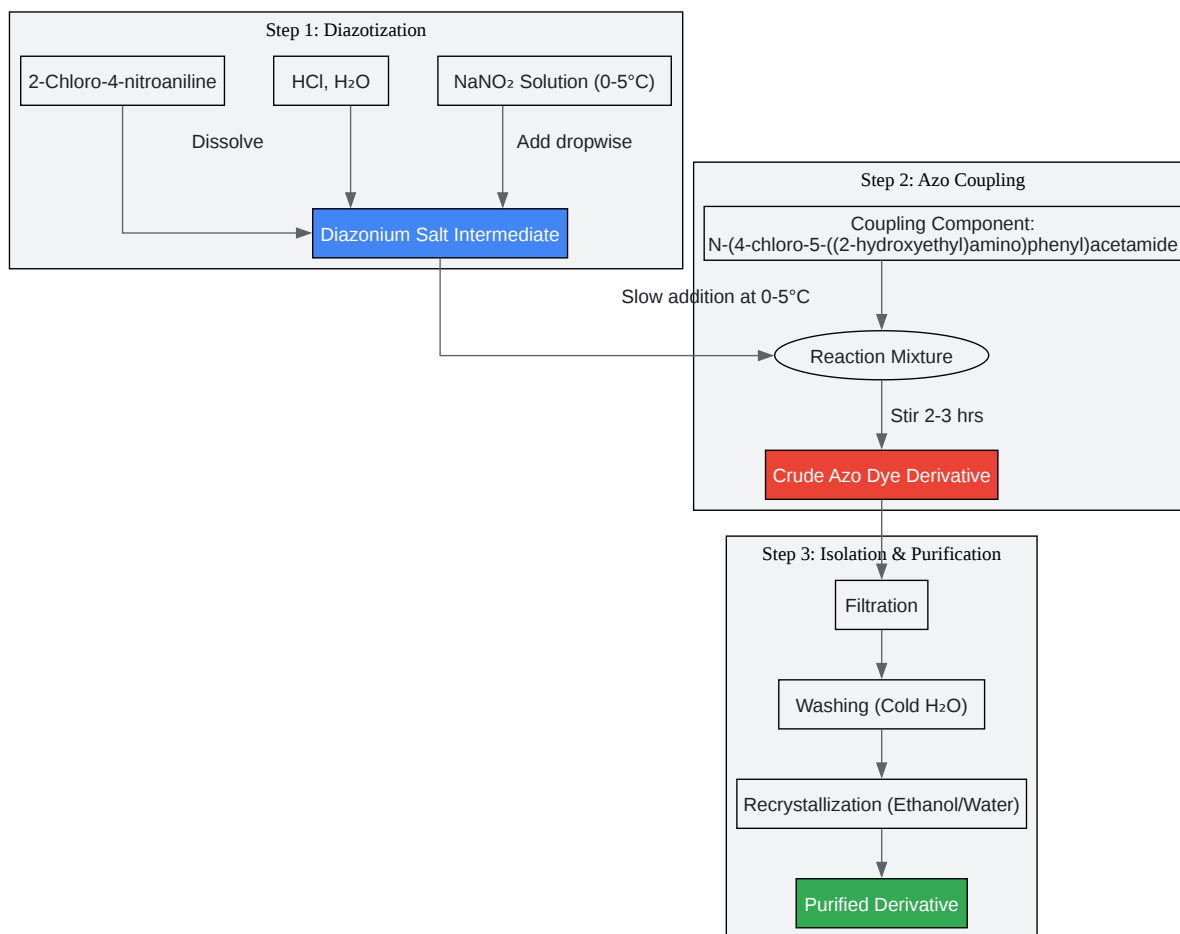
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of derivatives of **Disperse Red 324**. **Disperse Red 324** is a monoazo dye, chemically identified as N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxypropyl)amino)phenyl)acetamide.[1][2] Derivatives of this structure are of interest for their potential applications in textile dyeing, advanced materials, and as scaffolds in medicinal chemistry due to the prevalence of the azo structure in biologically active molecules.[3]

This document outlines detailed experimental protocols for the synthesis of a representative derivative, followed by a full suite of characterization methodologies. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis Pathway

The synthesis of azo disperse dyes is a well-established process that involves two primary stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component.[4] The overall workflow for synthesizing a hypothetical derivative, N-(4-chloro-2-((2-chloro-4-nitrophenyl)azo)-5-((2-hydroxyethyl)amino)phenyl)acetamide, is depicted below.



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General synthesis workflow for a **Disperse Red 324** derivative.

Experimental Protocol: Synthesis

Protocol 1: Preparation of the Diazonium Salt of 2-Chloro-4-nitroaniline

- In a 250 mL beaker, suspend 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline in 20 mL of a 3:1 mixture of concentrated hydrochloric acid and water.
- Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous stirring.
- Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.
- Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
- Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting clear solution is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

- In a separate 500 mL beaker, dissolve 2.31 g (0.01 mol) of the coupling component, N-(4-chloro-5-((2-hydroxyethyl)amino)phenyl)acetamide, in 30 mL of glacial acetic acid.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.
- A colored precipitate will begin to form. Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.
- Adjust the pH of the mixture to 4-5 by slowly adding a 10% aqueous sodium acetate solution.

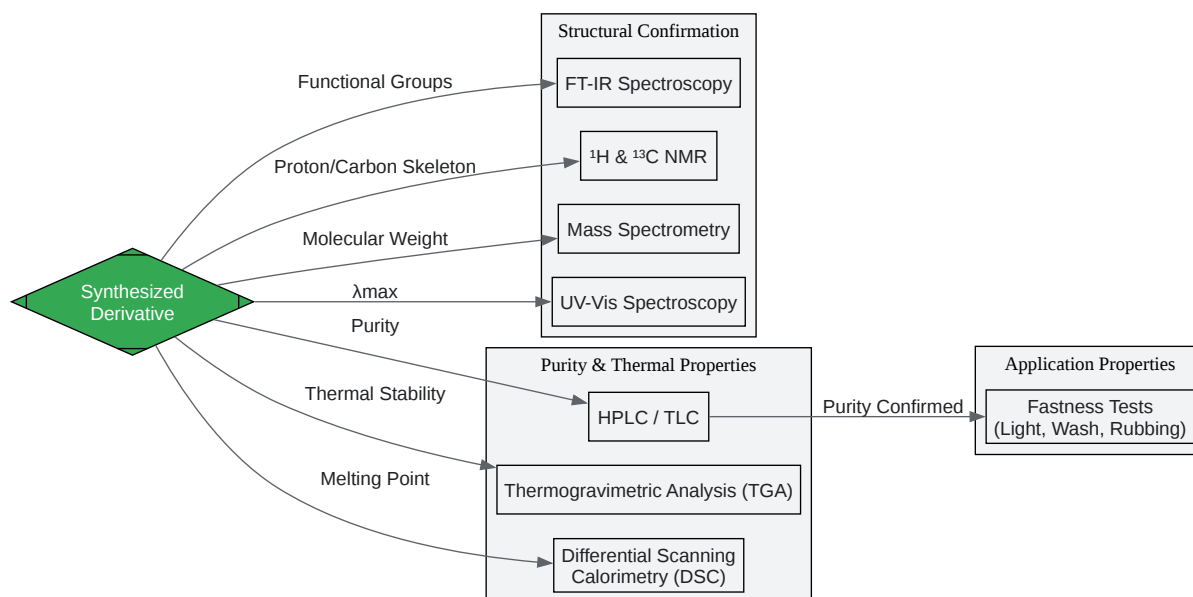
Protocol 3: Isolation and Purification

- Filter the precipitated crude dye using a Buchner funnel.
- Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.

- Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye derivative.
- Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized derivative. The logical workflow for characterization is outlined below.



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Logical workflow for the characterization of synthesized dyes.

Experimental Protocols: Characterization

Protocol 4: Spectroscopic Analysis

- FT-IR Spectroscopy: Acquire spectra using a KBr pellet method over a range of 4000-400 cm^{-1} .
- UV-Visible Spectroscopy: Dissolve the dye in a suitable solvent (e.g., DMF or ethanol) and record the absorption spectrum from 300-700 nm to determine the maximum absorption wavelength (λ_{max}).
- ^1H and ^{13}C NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO- d_6). Record ^1H NMR spectra at 400 MHz and ^{13}C NMR spectra at 100 MHz.
- Mass Spectrometry: Utilize Electrospray Ionization (ESI-MS) to determine the molecular weight and confirm the molecular formula.

Protocol 5: Thermal Analysis

- Thermogravimetric Analysis (TGA): Heat the sample (5-10 mg) from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature.[5]
- Differential Scanning Calorimetry (DSC): Heat the sample from 30 °C to a temperature above its expected melting point at a rate of 10 °C/min to identify the melting point (T_m) and other thermal events like glass transitions.[5]

Protocol 6: Chromatographic Analysis

- Thin-Layer Chromatography (TLC): Spot the dye solution on a silica gel plate and develop using a suitable solvent system (e.g., toluene:ethyl acetate) to assess purity and monitor reaction progress.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient mobile phase (e.g., water:acetonitrile with 0.1% formic acid) to obtain a quantitative measure of purity.[6]

Protocol 7: Fastness Properties on Polyester

- **Dye Bath Preparation:** Create a dispersion of the dye (2% on weight of fabric) with a dispersing agent. Adjust the pH of the bath to 4.5-5.5 using acetic acid.[\[7\]](#)
- **Dyeing Procedure:** Introduce a pre-wetted polyester fabric swatch into the dye bath at 60 °C. Raise the temperature to 130 °C over 30 minutes and maintain for 1 hour.[\[7\]](#)
- **Reduction Clearing:** After dyeing, treat the fabric in a bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C for 15-20 minutes to remove surface dye.[\[8\]](#)
- **Fastness Testing:**
 - **Light Fastness:** Evaluate according to ISO 105-B02 standard.
 - **Wash Fastness:** Evaluate according to ISO 105-C06 standard.
 - **Rubbing Fastness:** Evaluate according to ISO 105-X12 standard.

Data Presentation

The following tables summarize expected quantitative data for a synthesized **Disperse Red 324** derivative.

Table 1: Physicochemical and Yield Data

| Parameter | Expected Value |
|---------------------|---|
| Molecular Formula | C ₁₇ H ₁₇ Cl ₂ N ₅ O ₄ |
| Molecular Weight | 426.25 g/mol [5] |
| Physical Appearance | Red to Maroon Powder |
| Melting Point (DSC) | 255 - 265 °C [9] |
| % Yield | 80 - 90% |
| Solubility | Sparingly soluble in water; Soluble in DMF, Acetone |

Table 2: Spectroscopic Characterization Data

| Technique | Parameter | Expected Result |
|---------------------------|---------------------------------|-----------------|
| FT-IR (cm ⁻¹) | O-H Stretch | ~3400 (broad) |
| N-H Stretch | ~3300 | |
| C=O Stretch (Amide) | ~1670 | |
| N=N Stretch (Azo) | ~1590, ~1450 | |
| C-Cl Stretch | ~750 | |
| UV-Vis | λ_{max} (in DMF) | 480 - 510 nm |
| Mass Spec (ESI-MS) | [M+H] ⁺ | m/z 427.07 |

Table 3: Thermal and Application Properties

| Parameter | Method | Expected Rating / Value |
|------------------------|--------------------------|-------------------------|
| Thermal Stability | TGA (Td, 5% weight loss) | > 280 °C |
| Light Fastness | ISO 105-B02 | 4-5 (Good) |
| Wash Fastness | ISO 105-C06 | 4-5 (Good to Excellent) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 (Good) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 (Moderate to Good) |

Relevance to Drug Development

While primarily used as colorants, the core structures of azo dyes are of interest to drug development professionals. The azobenzene scaffold is a known photoresponsive element, and certain azo compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.^{[3][10]} The synthesis and characterization protocols detailed herein can be adapted for the creation of novel compounds for biological screening. The functional groups present in **Disperse Red 324** derivatives (hydroxyl, amide,

chloro, nitro) offer multiple sites for further chemical modification to explore structure-activity relationships (SAR) for potential therapeutic applications.

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